molecular formula C35H33N5O5S B2827453 N-(3,4-dimethoxyphenethyl)-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide CAS No. 443670-79-9

N-(3,4-dimethoxyphenethyl)-6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide

Cat. No.: B2827453
CAS No.: 443670-79-9
M. Wt: 635.74
InChI Key: YFIXVKQRCFYUFR-UHFFFAOYSA-N
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Description

This compound features a polycyclic benzoimidazoquinazoline core, substituted with a 3,4-dimethoxyphenethyl group at the carboxamide position and a thioether-linked 4-ethoxyphenylacetamide moiety at the 6-position. Key structural attributes include:

  • Benzoimidazoquinazoline scaffold: Known for rigidity and planar geometry, facilitating interactions with hydrophobic binding pockets .
  • 3,4-Dimethoxyphenethyl group: Electron-rich aromatic substituents that may enhance π-π stacking or modulate solubility .
  • Thioether linkage: Enhances metabolic stability compared to ether or ester linkages .
  • 4-Ethoxyphenylacetamide: A polar substituent that could improve water solubility and hydrogen-bonding capacity .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H33N5O5S/c1-4-45-25-13-11-24(12-14-25)37-32(41)21-46-35-39-28-20-23(10-15-26(28)33-38-27-7-5-6-8-29(27)40(33)35)34(42)36-18-17-22-9-16-30(43-2)31(19-22)44-3/h5-16,19-20H,4,17-18,21H2,1-3H3,(H,36,42)(H,37,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFIXVKQRCFYUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C5=NC6=CC=CC=C6N52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H33N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

635.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Benzoimidazoquinazoline vs. Benzothiazole Derivatives

The compound in , N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g), shares a benzothiazole-carboxamide backbone but lacks the fused quinazoline system.

Imidazo-Thiadiazole Systems

highlights N-(4-(2-(5-Oxo-6-(3-oxocyclopentyl)-2-phenyl-5,6-dihydroimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetyl)phenyl)acetamide, which incorporates an imidazo-thiadiazole core. The thiadiazole ring introduces additional electronegativity, which may alter redox properties compared to the target compound’s quinazoline system .

Substituent Effects

Methoxy vs. Halogen Substituents

The target compound’s 3,4-dimethoxyphenethyl group contrasts with halogenated analogs in (e.g., 4g: 4-chlorophenyl). Methoxy groups are electron-donating, increasing electron density on the aromatic ring, whereas halogens are electron-withdrawing. This difference could influence solubility (methoxy groups enhance hydrophilicity) and interactions with charged residues in biological targets .

Alkyl vs. Aryl Amide Substituents

describes N-(3,4-dimethoxyphenethyl)-6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide, which substitutes the 4-ethoxyphenyl group in the target compound with a 3-methoxypropyl chain. The alkyl chain may improve membrane permeability due to increased lipophilicity (predicted logP for compound: ~3.5 vs. ~4.2 for the target compound) .

Research Implications

  • Pharmacokinetics : The target compound’s 4-ethoxyphenyl group may confer better metabolic stability than alkylamide derivatives in , as aryl groups resist oxidative degradation .
  • Target Selectivity : The benzoimidazoquinazoline scaffold could exhibit higher affinity for kinase targets compared to benzothiazole or imidazo-thiadiazole systems, based on structural analogs in kinase inhibitor databases .

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Answer:
The synthesis involves multi-step reactions requiring precise control of reaction parameters. For example:

  • Temperature and pH : Optimal ranges (e.g., 50–80°C, pH 7–9) prevent side reactions and improve yield .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Purification : Column chromatography or preparative HPLC is critical for isolating the final product, as impurities from unreacted thiol or amide precursors may persist .

Basic: Which analytical techniques are essential for structural confirmation?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of methoxy, ethoxy, and amide groups, with aromatic proton signals in the 6.5–8.5 ppm range .
  • Mass Spectrometry (HRMS) : Validates the molecular ion peak (m/z 587.220 for [M+H]+^+) and fragments corresponding to the benzimidazoquinazoline core .
  • HPLC : Monitors reaction progress and ensures >95% purity by reverse-phase methods (C18 column, acetonitrile/water gradient) .

Advanced: How can computational methods optimize reaction pathways for this compound?

Answer:
Quantum mechanical calculations (e.g., DFT) predict transition states and intermediate stability:

  • Reaction Path Search : Tools like GRRM or AFIR identify energetically favorable pathways, reducing trial-and-error in solvent or catalyst selection .
  • Solvent Effects : COSMO-RS simulations guide solvent choice by modeling solvation free energies, critical for thioether bond formation .
  • By-Product Analysis : Machine learning models trained on reaction databases flag potential side products (e.g., disulfide formation) .

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Answer:
Conflicts may arise from overlapping NMR signals or isotopic patterns in MS:

  • 2D NMR (HSQC, HMBC) : Resolves ambiguities in aromatic regions by correlating 1^1H and 13^{13}C shifts .
  • Isotopic Labeling : 15^{15}N-labeled intermediates clarify amide bond connectivity in complex spectra .
  • Cross-Validation : Compare experimental IR stretching frequencies (e.g., 1650–1700 cm1^{-1} for C=O) with computational spectra (e.g., Gaussian09) .

Advanced: What strategies mitigate by-product formation during thioether linkage synthesis?

Answer:
The thioether group (-S-) is prone to oxidation or disulfide formation:

  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation during coupling steps .
  • Thiol Protecting Groups : Trityl or acetamidomethyl (Acm) groups shield thiols until deprotection .
  • Real-Time Monitoring : In situ Raman spectroscopy tracks thiol consumption, enabling prompt adjustments .

Advanced: How can researchers evaluate the compound’s interaction with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (kon_\text{on}/koff_\text{off}) to receptors like tyrosine kinases .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to active sites, prioritizing residues (e.g., Asp1042 in EGFR) for mutagenesis studies .
  • Cellular Assays : Dose-response curves (IC50_{50}) in cancer cell lines validate cytotoxicity, with LC-MS/MS quantifying intracellular compound levels .

Advanced: What experimental designs address low solubility in pharmacological assays?

Answer:

  • Co-Solvent Systems : Use DMSO/PEG 400 mixtures (<1% DMSO) to maintain solubility without cell membrane disruption .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (150–200 nm) to enhance bioavailability .
  • Salt Formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility .

Basic: What are the stability considerations for long-term storage?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the benzimidazole moiety .
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the ethoxy group .
  • Stability-Indicating HPLC : Monitor degradation products (e.g., quinazoline ring oxidation) over 6–12 months .

Advanced: How can researchers validate the compound’s selectivity in kinase inhibition assays?

Answer:

  • Kinase Profiling Panels : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • ATP-Competition Assays : Vary ATP concentrations (1–10 mM) to confirm competitive inhibition mechanisms .
  • Crystallography : Co-crystallize with target kinases (e.g., PDB deposition) to visualize binding interactions .

Advanced: What statistical approaches analyze dose-response data in preclinical studies?

Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC50_{50} and Hill coefficients .
  • ANOVA with Tukey’s Test : Compare treatment groups for significance (p < 0.05) in tumor growth inhibition studies .
  • Meta-Analysis : Pool data from multiple assays to assess reproducibility and bias using R or Python (scipy.stats) .

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